1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde
Description
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a heterocyclic compound featuring a cyclobutane core substituted with a 2-methyl-1,2,3-triazole moiety and an aldehyde functional group. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol . The compound’s structure combines the conformational rigidity of the cyclobutane ring with the aromatic and hydrogen-bonding capabilities of the triazole, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-12-10-6-8(11-12)5-9(7-13)3-2-4-9/h6-7H,2-5H2,1H3 |
InChI Key |
LTUHHLJTTZYWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CC2(CCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne precursor can be synthesized from cyclobutane derivatives, while the azide precursor is derived from 2-methyl-1,2,3-triazole.
Click Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst, such as CuSO4 and sodium ascorbate, in a suitable solvent like water or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction and purified using techniques such as column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to reduce costs and improve efficiency. This can include the use of cheaper catalysts, solvents, and more efficient purification methods. The reaction conditions may also be adjusted to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carboxylic acid
Reduction: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutanol
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its use as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to two analogs:
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde (CAS 1935231-05-2) .
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
The sulfur atom in thiazole may improve lipophilicity but reduce polarity . The position of the methyl group on the triazole (N2 vs. N1) affects electronic distribution.
Physicochemical Implications :
- The thiazole analog’s higher molecular weight (195.28 g/mol vs. 179.22 g/mol) may influence solubility and pharmacokinetic properties.
- The aldehyde group in all three compounds offers a reactive site for further derivatization, such as Schiff base formation or conjugation with biomolecules .
Antitumor Activity of Triazole Derivatives:
For example:
- 1,3,4-Thiadiazole derivatives (e.g., compound 9b in ) showed IC₅₀ values of 2.94 µM against HepG2 cells.
- Thiazole derivatives (e.g., compound 12a ) demonstrated dual activity against HepG2 and MCF-7 cell lines (IC₅₀ = 1.19 µM and 3.4 µM, respectively) .
These findings suggest that the triazole moiety, when combined with appropriate substituents, enhances cytotoxicity. The target compound’s cyclobutane-aldehyde structure could similarly be optimized for therapeutic applications.
Commercial and Regulatory Status
- The 1-methyl-triazole analog (CAS 1935231-05-2) remains available, highlighting the commercial viability of triazole derivatives over thiazoles in certain contexts .
Biological Activity
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : CHNO
- SMILES : CN1N=CC(=N1)C(C2CC2)=O
This structure features a cyclobutane ring fused with a triazole group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
Anticancer Activity
- Mechanism of Action : Research indicates that compounds containing triazole rings can induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) and modulation of mitochondrial pathways. For instance, derivatives of triazole have shown to inhibit cell proliferation and migration in various cancer cell lines such as HCT116 and MDA-MB-231 .
- Efficacy : In vitro studies have demonstrated that triazole-containing compounds exhibit significant cytotoxicity against cancer cells. For example, a study reported an IC value of 0.43 µM for a related triazole derivative against HCT116 cells, highlighting the potency of these compounds .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the triazole group enhances the interaction with microbial enzymes and cellular components, leading to increased efficacy against various pathogens.
Study 1: Anticancer Potential
A recent study synthesized a series of triazole derivatives and tested their anticancer potential on several cell lines. One derivative showed an IC value of 5.19 µM against HCT116 cells and was effective against multidrug-resistant cancer cells . The mechanism involved the induction of ferroptosis and apoptosis via mitochondrial pathways.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of triazole derivatives. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 | 0.43 | Induction of apoptosis via ROS |
| Anticancer | MDA-MB-231 | 5.19 | Ferroptosis and apoptosis |
| Antimicrobial | E. coli | Not specified | Inhibition of bacterial growth |
| Antimicrobial | S. aureus | Not specified | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
